molecular formula C24H25NO3Si B14450143 1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 76666-22-3

1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

Cat. No.: B14450143
CAS No.: 76666-22-3
M. Wt: 403.5 g/mol
InChI Key: HDPMHXWZKOIIDS-UHFFFAOYSA-N
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Description

1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is a complex organosilicon compound known for its unique structure and versatile applications. This compound belongs to the class of silatranes, which are characterized by a bicyclic framework containing silicon, oxygen, and nitrogen atoms. The presence of phenyl groups adds to its stability and reactivity, making it a valuable compound in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane HSi(OCH₂CH₂)₃N with phenyl-substituted reagents. One common method includes the use of mercury (II) salts (HgX₂) where X can be various substituents like OCOMe, OCOCF₃, OCOCCl₃, SCN, or Br. The reaction proceeds under controlled conditions to afford the corresponding 1-substituted silatranes in good yields .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of reagents and solvents, as well as the control of temperature and pressure, are crucial factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution reactions can produce various functionalized silatranes .

Scientific Research Applications

1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and nitrogen, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it effective in various applications. The pathways involved in its mechanism of action depend on the specific context in which the compound is used .

Comparison with Similar Compounds

  • 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-phenyl-
  • 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethenyl-
  • 3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine

Comparison: 1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is unique due to the presence of three phenyl groups, which enhance its stability and reactivity compared to other similar compounds. The phenyl groups also contribute to its potential biological activity and applications in various fields. Other similar compounds may have different substituents, leading to variations in their chemical properties and applications .

Properties

CAS No.

76666-22-3

Molecular Formula

C24H25NO3Si

Molecular Weight

403.5 g/mol

IUPAC Name

1,3,7-triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C24H25NO3Si/c1-4-10-20(11-5-1)23-18-25-16-17-26-29(27-23,22-14-8-3-9-15-22)28-24(19-25)21-12-6-2-7-13-21/h1-15,23-24H,16-19H2

InChI Key

HDPMHXWZKOIIDS-UHFFFAOYSA-N

Canonical SMILES

C1CO[Si]2(OC(CN1CC(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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